Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Description
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position and a benzyl carbamate (-NHCOOBn) group at the 1-position of the BCP scaffold. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 255.29 g/mol (calculated from HRMS data) . The bicyclo[1.1.1]pentane core imparts high strain and rigidity, making it a valuable bioisostere for tert-butyl, alkynes, or para-substituted arenes in drug discovery .
Key synthetic routes involve functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. For example, Benzyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate (23) is synthesized via oxidative cleavage of intermediates using H₂O₂ in THF/water mixtures . The hydroxymethyl group enables further derivatization, such as oxidation to aldehydes or conjugation with pharmacophores.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,16H,6-10H2,(H,15,17) |
InChI Key |
WQVASISQAVJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The synthesis of BCP-derived compounds universally begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a precursor synthesized via a two-step protocol developed for industrial-scale production.
Photochemical [2+2] Cycloaddition in Flow
The BCP core is constructed using a continuous-flow photochemical reactor, enabling safe and efficient large-scale synthesis. Propellane ([1.1.1]propellane) reacts with diacetyl under UV irradiation (λ = 254 nm) to form a bicyclo[1.1.1]pentane diketone intermediate. This method achieves a 1 kg scale output within 24 hours, with the flow system minimizing hazards associated with propellane’s high reactivity.
Reaction Conditions
| Step | Reagents/Conditions | Scale | Yield |
|---|---|---|---|
| Cycloaddition | Propellane, diacetyl, UV (254 nm), flow reactor | 1 kg/day | 60–70% |
| Haloform Reaction | I₂, NaOH, H₂O/THF | Batch | 80–85% |
Functionalization of BCP-Dicarboxylic Acid to Target Compound
Stepwise Derivatization Strategy
The target compound is synthesized through sequential modifications of 1 , involving:
- Reduction of one carboxylic acid to hydroxymethyl
- Conversion of the second carboxylic acid to benzyl carbamate
Reduction of Carboxylic Acid to Hydroxymethyl Group
The 3-carboxylic acid is selectively reduced to a hydroxymethyl group via a two-step esterification-reduction sequence:
- Methyl ester formation : Treatment with methanol (MeOH) and catalytic sulfuric acid (H₂SO₄) converts the acid to methyl bicyclo[1.1.1]pentane-3-carboxylate-1-carboxylic acid.
- Lithium aluminum hydride (LiAlH₄) reduction : The ester is reduced to 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Conditions for Reduction
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ (2 eq) | THF | 0°C → reflux | 75% |
Carbamate Formation at Position 1
The remaining carboxylic acid at position 1 is converted to a carbamate via an amine intermediate:
- Curtius rearrangement : The acid is transformed into an acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition to an isocyanate.
- Hydrolysis and protection : The isocyanate is hydrolyzed to a primary amine, which reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (Et₃N) to form the benzyl carbamate.
Reaction Sequence
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl azide formation | DPPA, Et₃N, DMF, 0°C → RT | 90% |
| Curtius rearrangement | Toluene, reflux | 85% |
| Carbamate formation | Cbz-Cl, Et₃N, CH₂Cl₂, 0°C → RT | 78% |
Alternative Synthetic Routes
Direct Amination-Carbamation
An alternative pathway involves direct amination of 1 followed by in-situ carbamate formation:
- Mixed carbonic anhydride formation : Reaction with ethyl chloroformate (ClCO₂Et) generates an activated intermediate.
- Ammonolysis : Treatment with ammonium hydroxide (NH₄OH) yields bicyclo[1.1.1]pentane-1-carboxamide-3-carboxylic acid.
- Hofmann degradation : The amide is converted to a primary amine using bromine (Br₂) and NaOH.
- Cbz protection : The amine reacts with Cbz-Cl to form the target compound.
Comparative Yields
| Method | Overall Yield | Purity |
|---|---|---|
| Curtius rearrangement | 62% | >95% |
| Hofmann degradation | 58% | 90% |
Critical Analysis of Methodologies
Functional Group Compatibility
The BCP core’s strain enhances reactivity but complicates selective functionalization. Competing reactions at the bridgehead positions necessitate orthogonal protecting groups, such as tert-butyl esters for carboxylate intermediates.
Chemical Reactions Analysis
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium on carbon for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a bioisostere, enhancing the solubility, potency, and metabolic stability of drug candidates . Its unique structure also makes it useful in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can enhance the binding affinity and specificity of the compound to its targets, thereby improving its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Protecting Groups : The benzyl carbamate group in the target compound offers orthogonal deprotection compared to tert-butyl carbamate (Boc), which is acid-labile .
- Hydroxymethyl vs. Hydroxyethyl : Substituting hydroxymethyl with hydroxyethyl (e.g., ) increases hydrophilicity but may reduce metabolic stability due to longer alkyl chains .
- Dual Functionalization : Dibenzyl derivatives (e.g., ) enable simultaneous modification at both bridgehead positions, useful for polymer or peptide conjugation .
Physicochemical and Spectroscopic Properties
NMR Data:
This compound :
tert-Butyl Analogs : Boc-protected derivatives (e.g., ) show characteristic tert-butyl signals at δ ~1.3–1.4 ppm in ¹H NMR and ~28 ppm (quaternary C) in ¹³C NMR .
Stability:
- The benzyl carbamate group is stable under basic conditions but cleavable via hydrogenolysis, whereas Boc groups require acidic conditions (e.g., TFA) .
Biological Activity
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol. The compound features a bicyclo[1.1.1]pentane structure with a hydroxymethyl group at the 3-position and a benzyl carbamate moiety, contributing to its reactivity and biological profile .
Synthesis
The synthesis of this compound typically involves several key steps, including functionalization of the bicyclo[1.1.1]pentane core. Common methods include hydroboration followed by oxidation, which allows for the introduction of hydroxymethyl groups . The following table summarizes various synthetic routes and their conditions:
| Synthetic Route | Reagents/Conditions | Yield |
|---|---|---|
| Hydroboration-Oxidation | Borane (BH3) in THF; H2O2 in NaOH | High |
| Nucleophilic Substitution | Strong bases like NaH or KOtBu in aprotic solvents | Variable |
| Oxidation of Hydroxymethyl Group | KMnO4 or CrO3 in acidic conditions | Moderate |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a bioisostere in drug design, particularly for improving metabolic stability and reducing toxicity . The compound's unique structure allows it to interact with various molecular targets, potentially influencing enzyme activity and receptor binding.
The mechanism of action is believed to involve the interaction of the hydroxymethyl group with specific binding sites on enzymes and receptors, facilitating hydrogen bonding and other interactions that can alter biological effects . This interaction may enhance the compound's efficacy as an active pharmaceutical ingredient.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds can exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies have reported that similar compounds show promising antibacterial activity against gram-positive bacteria, suggesting that this compound may possess similar properties.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features |
|---|---|
| Tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | Similar core structure; different steric properties |
| Tert-butyl ((3-(aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate | Contains an amino group; potential for different activity |
| Bicyclo[2.2.2]octane derivatives | Alternative bicyclic frameworks with distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
